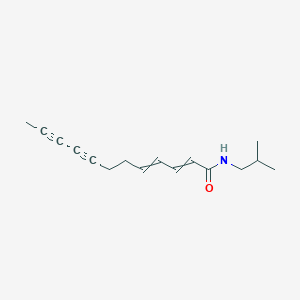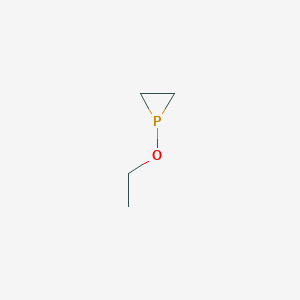![molecular formula C10H11FN2O2 B14291016 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol CAS No. 116218-75-8](/img/structure/B14291016.png)
5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol is a compound that features a unique combination of an imidazole ring and a fluorinated benzene diol. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde to form the imidazole ring . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include fluorinated imidazole derivatives and hydroxylated benzene compounds .
Scientific Research Applications
5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being explored for its potential use in developing new drugs for treating various diseases . In industry, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxyl groups can form hydrogen bonds with target molecules . These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Compared to other similar compounds, 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol stands out due to its unique combination of functional groups. Similar compounds include 4,5-dihydro-1H-imidazole derivatives and fluorinated benzene diols . the presence of both the imidazole ring and the fluorinated benzene diol in a single molecule provides enhanced reactivity and a broader range of applications .
Properties
CAS No. |
116218-75-8 |
|---|---|
Molecular Formula |
C10H11FN2O2 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C10H11FN2O2/c11-7-3-6(4-8(14)10(7)15)5-9-12-1-2-13-9/h3-4,14-15H,1-2,5H2,(H,12,13) |
InChI Key |
WLFOSTFRKCEQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
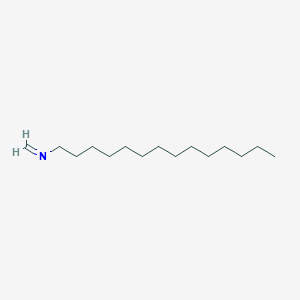
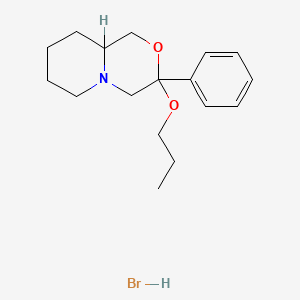
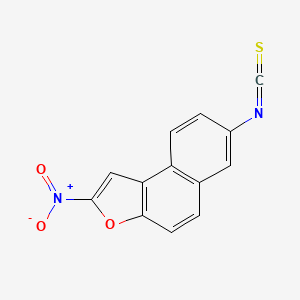

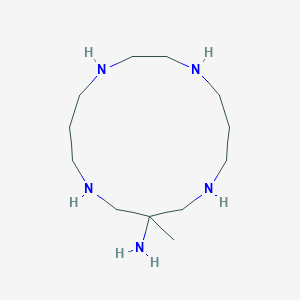
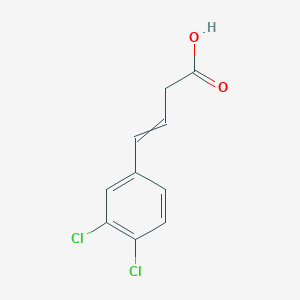
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

